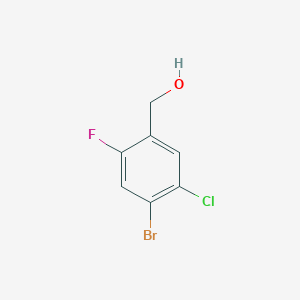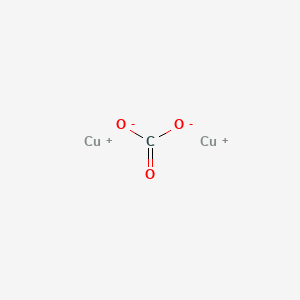
copper(I) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a light green powder at room temperature and is insoluble in water This compound is relatively rare and is not commonly found in nature
準備方法
Copper(I) carbonate can be synthesized through various methods. One common laboratory method involves the reaction of copper(I) chloride with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature and results in the precipitation of this compound: [ 2CuCl + Na2CO3 \rightarrow Cu2CO3 + 2NaCl ]
Another method involves the thermal decomposition of copper(II) carbonate, which can produce this compound under controlled conditions . Industrial production methods often involve similar precipitation reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
化学反応の分析
Copper(I) carbonate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. One notable reaction is its thermal decomposition, which occurs at elevated temperatures: [ Cu2CO3 \rightarrow 2CuO + CO2 ]
In the presence of oxidizing agents, this compound can be oxidized to copper(II) carbonate or copper(II) oxide. For example, when exposed to air, it slowly oxidizes to form copper(II) carbonate: [ 2Cu2CO3 + O2 \rightarrow 4CuCO3 ]
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are copper oxides and carbon dioxide .
科学的研究の応用
Copper(I) carbonate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other copper compounds. It is also used in the study of copper’s oxidation states and its behavior in various chemical reactions .
In biology and medicine, this compound is of interest due to its potential antimicrobial propertiesCopper nanoparticles, including those derived from this compound, are being explored as alternatives to traditional antibiotics .
In industry, this compound is used in the production of pigments and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of copper(I) carbonate involves its ability to interact with biological molecules and disrupt cellular processes. Copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Copper ions can also interfere with the integrity of cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in these processes are still being studied, but it is clear that copper’s redox activity plays a crucial role in its antimicrobial effects .
類似化合物との比較
Copper(I) carbonate can be compared with other copper compounds, such as copper(II) carbonate, copper(I) oxide, and copper(II) oxide. Each of these compounds has unique properties and applications.
Copper(II) carbonate (CuCO3): This compound is more stable and commonly found in nature as the minerals malachite and azurite.
Copper(I) oxide (Cu2O): This red or reddish-brown compound is used as a pigment, in antifouling paints, and as a fungicide.
Copper(II) oxide (CuO): This black compound is used in ceramics, glass, and as a catalyst in various chemical reactions.
This compound’s uniqueness lies in its specific oxidation state and its potential applications in research and industry. Its properties and reactivity make it a valuable compound for studying copper chemistry and developing new materials.
特性
CAS番号 |
3444-14-2 |
|---|---|
分子式 |
CCu2O3 |
分子量 |
187.10 g/mol |
IUPAC名 |
copper(1+);carbonate |
InChI |
InChI=1S/CH2O3.2Cu/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChIキー |
JMRJRCGXPDVLIZ-UHFFFAOYSA-L |
正規SMILES |
C(=O)([O-])[O-].[Cu+].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


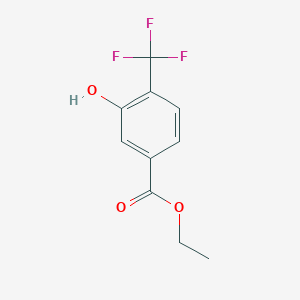

![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
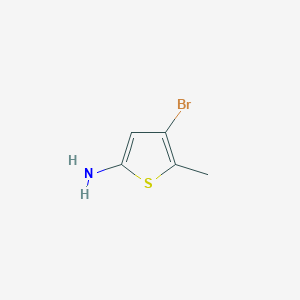
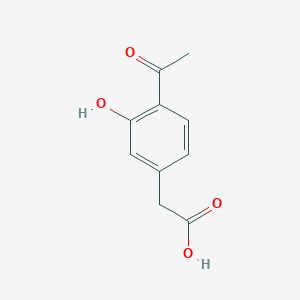
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

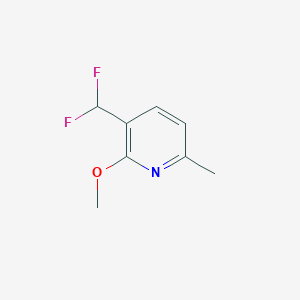
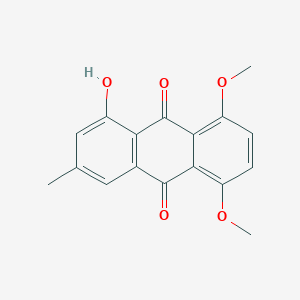
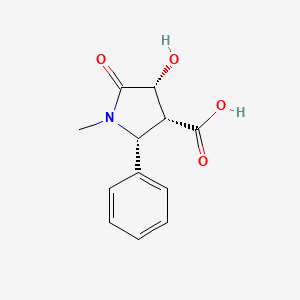
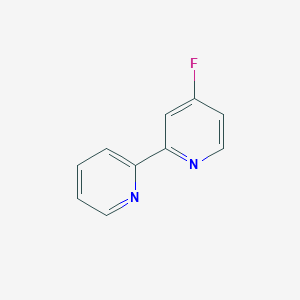
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

